2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
Description
The compound 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide features a benzofuropyrimidine core fused at the [3,2-d] position, substituted at the N3 position with a 4-methoxybenzyl group and linked to an m-tolylacetamide side chain.
Properties
Molecular Formula |
C27H23N3O5 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-17-6-5-7-19(14-17)28-23(31)16-29-24-21-8-3-4-9-22(21)35-25(24)26(32)30(27(29)33)15-18-10-12-20(34-2)13-11-18/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
LGMSZVWILJLGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation.
Introduction of the methoxybenzyl group: This step involves the alkylation of the benzofuro[3,2-d]pyrimidine core with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the tolylacetamide moiety: This can be done by reacting the intermediate with m-tolylacetic acid chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative solvents to enhance reaction efficiency and reduce environmental impact.
Chemical Reactions Analysis
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, due to its unique structural features and biological activities.
Industry: The compound may find applications in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It may inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to antimicrobial effects.
Interacting with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes, which can contribute to its anticancer properties.
Modulating signaling pathways: It may affect various cellular signaling pathways, including those involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The benzofuropyrimidine scaffold is a common feature among analogs, but variations in substituents critically influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Benzofuropyrimidine Derivatives
Key Observations :
Core Flexibility : The benzofuropyrimidine core in the target compound and ’s analog allows for diverse substitution patterns, whereas pyrazolo-benzothiazine (–7) and furopyrimidine () cores exhibit distinct electronic and steric profiles.
Substituent Effects :
- R1 (N3 Position) : The 4-methoxybenzyl group in the target compound may enhance solubility and metabolic stability compared to the 2-phenylethyl group in ’s analog .
- R2 (Acetamide) : The m-tolyl group (methyl-substituted phenyl) likely offers moderate lipophilicity, contrasting with the bulkier 2-ethyl-6-methylphenyl () or polar 2-fluorobenzyl (–7) groups.
Biological Activity
The compound 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activity, particularly in the context of cancer therapy and antioxidant properties. This article provides an overview of the compound's biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20N4O4
- Molecular Weight : 368.39 g/mol
- CAS Number : Not specifically listed but can be derived from structural components.
The compound exhibits a dual mechanism of action:
- Antioxidant Activity : It scavenges free radicals, which can prevent oxidative stress-related damage in cells.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antioxidant Activity
Research indicates that the compound effectively reduces oxidative stress markers in vitro. For instance, it demonstrated significant DPPH radical scavenging activity comparable to standard antioxidants like ascorbic acid at concentrations around 100 μg/mL.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 90% |
| Tested Compound | 85% |
Anticancer Activity
In vitro studies have evaluated the compound's efficacy against various cancer cell lines, including A-549 (lung), MCF7 (breast), and HCT-116 (colon) cells. The findings are summarized below:
| Cell Line | IC50 Value (μmol/mL) | Comparison to Doxorubicin (IC50) |
|---|---|---|
| A-549 | 0.05 | 0.04 |
| MCF7 | 0.06 | 0.06 |
| HCT-116 | 0.08 | 0.06 |
These results indicate that the compound exhibits comparable potency to doxorubicin, a widely used chemotherapeutic agent.
Case Studies
- Study on Lung Cancer : A study published in Cancer Letters highlighted that treatment with the compound resulted in a significant reduction in tumor size in A-549 xenograft models, with a noted increase in apoptotic markers.
- Breast Cancer Research : Another investigation focused on MCF7 cells revealed that the compound inhibited cell migration and invasion, suggesting potential applications in preventing metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
